Phenyl 2-(2,4-dioxo-1,3-diazaspiro[4.6]undec-3-yl)ethanesulfonate
Description
Properties
IUPAC Name |
phenyl 2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)ethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S/c20-15-17(10-6-1-2-7-11-17)18-16(21)19(15)12-13-25(22,23)24-14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-13H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJIBWSYMQMMNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)C(=O)N(C(=O)N2)CCS(=O)(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Phenyl 2-(2,4-dioxo-1,3-diazaspiro[4.6]undec-3-yl)ethanesulfonate typically involves multi-step organic reactions. One common synthetic route includes the reaction of a suitable diazaspiro compound with phenyl ethanesulfonate under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific temperature and pressure settings .
Chemical Reactions Analysis
Phenyl 2-(2,4-dioxo-1,3-diazaspiro[4.6]undec-3-yl)ethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ketone groups into alcohols.
Scientific Research Applications
Chemistry
Phenyl 2-(2,4-dioxo-1,3-diazaspiro[4.6]undec-3-yl)ethanesulfonate serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with desirable properties.
Biology
In biological research, this compound is being investigated for its ability to interact with enzymes and proteins. Its spirocyclic structure may facilitate binding to active sites of enzymes, potentially inhibiting or modifying their activity. This interaction could provide insights into enzyme mechanisms and assist in drug design .
Medicine
Research is ongoing into its potential use as a pharmaceutical intermediate . The compound's unique properties may allow it to act as a precursor for developing new drugs or therapeutic agents targeting specific diseases .
Industry
In industrial applications, this compound is utilized in the development of new materials such as polymers and resins. Its chemical properties make it suitable for creating materials with specific mechanical and thermal characteristics .
Example Study: Anticonvulsant Activity
A related study evaluated derivatives of compounds similar to this compound for potential anticonvulsant activity. The findings suggested that modifications to the diazaspiro structure could enhance efficacy against seizures while minimizing side effects .
Example Study: Enzyme Interaction
Another study investigated how spirocyclic compounds interact with specific enzymes involved in metabolic pathways. The results indicated that these compounds could serve as effective inhibitors or modulators, opening avenues for therapeutic applications in metabolic disorders .
Mechanism of Action
The mechanism of action of Phenyl 2-(2,4-dioxo-1,3-diazaspiro[4.6]undec-3-yl)ethanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The diazaspiro ring system can interact with active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include signal transduction pathways where the compound acts as a modulator .
Comparison with Similar Compounds
Bromophenyl Analog (CAS: 302936-31-8)
The bromophenyl derivative, (4-bromophenyl) 2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)ethanesulfonate (), differs by replacing the phenyl group with a 4-bromophenyl substituent. Key comparisons include:
- Molecular Weight : The bromine atom increases the molecular weight from ~389 g/mol (estimated for the phenyl analog) to 445.3 g/mol .
- Lipophilicity : The bromine substituent elevates the calculated XLogP3 from ~2.5 (phenyl analog, estimated) to 3.2, enhancing lipophilicity .
- Hydrogen Bonding: Both compounds share one hydrogen bond donor and five acceptors, suggesting similar solubility profiles in polar solvents .
Fluorobenzyl- and Methoxyphenyl-Substituted Analogs ()
Compounds 4a–4d from feature pyrido[2,3-d]pyrimidine cores with fluorobenzyl, methoxyphenyl, or ketone-linked substituents. While distinct in core structure, they share spirocyclic and sulfonate-related motifs:
- Synthetic Yields : Yields for 4a–4d (21.7–28.1%) are lower than typical sulfonate ester syntheses (e.g., 83% in ), likely due to steric hindrance from bulky substituents .
Spirocyclic Ring Modifications
Diazaspiro[4.5]dec-9-ene Derivatives ()
A compound with a diazaspiro[4.5]dec-9-ene core () demonstrates the impact of ring size on synthetic efficiency and bioactivity:
- Synthetic Yield : The use of cesium carbonate and optimized conditions achieved an 83% yield, suggesting that the target compound’s synthesis could benefit from similar catalytic strategies .
Functional Analogues in Therapeutic Contexts
2'-C-Methyl Ribonucleosides ()
Although structurally distinct, 2'-C-methyl ribonucleosides like 4-amino-5-fluoro-pyrrolo[2,3-d]pyrimidine derivatives highlight strategies to improve pharmacokinetics:
- Enzymatic Stability: The target compound’s sulfonate group may resist enzymatic degradation better than adenosine/guanosine analogs, which require phosphorylation for activity .
- Bioavailability : The phenyl sulfonate’s moderate logP (~2.5–3.2) could balance membrane permeability and solubility, akin to the optimized ribonucleosides in .
Data Tables
Table 1: Physicochemical Properties of Key Compounds
Research Findings and Implications
- Spiro Ring Size : Larger spiro systems (e.g., [4.6] vs. [4.5]) may offer greater conformational diversity, influencing target selectivity in drug design .
- Synthetic Optimization : High-yield conditions in suggest that alkali carbonates (e.g., Cs2CO3) and polar aprotic solvents could improve the target compound’s synthesis efficiency .
Biological Activity
Phenyl 2-(2,4-dioxo-1,3-diazaspiro[4.6]undec-3-yl)ethanesulfonate is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. With the molecular formula and a molecular weight of approximately 366.43 Da, this compound has garnered interest in various fields, particularly in medicinal chemistry and biological research.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting with a suitable diazaspiro compound reacting with phenyl ethanesulfonate under controlled conditions. Optimized industrial methods may utilize catalysts and specific reaction conditions to improve yield and purity.
This compound undergoes various chemical reactions, including:
- Oxidation : Can be oxidized to form sulfonic acid derivatives.
- Reduction : Ketone groups can be reduced to alcohols.
- Substitution : The phenyl group can participate in electrophilic aromatic substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The diazaspiro ring system allows the compound to fit into specific binding sites, potentially modulating enzyme activity and influencing various signal transduction pathways.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties. For instance, studies have shown that derivatives of related dioxolanes demonstrate significant antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans .
Table 1 summarizes the biological activity of related compounds:
| Compound | Activity Type | Target Organisms | MIC (µg/mL) |
|---|---|---|---|
| 1,3-Dioxolane Derivative 1 | Antibacterial | S. aureus | 625–1250 |
| 1,3-Dioxolane Derivative 4 | Antifungal | C. albicans | Not specified |
| 1,3-Dioxolane Derivative 6 | Antibacterial | P. aeruginosa | Perfect activity |
Case Studies
In one study focused on the synthesis of new 1,3-dioxolanes, it was found that these compounds exhibited excellent antimicrobial properties against various bacterial strains. The study highlighted the importance of structural variations in determining biological efficacy . Another investigation into similar spirocyclic compounds revealed their potential as pharmaceutical intermediates due to their ability to interact with specific enzyme systems .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing phenyl 2-(2,4-dioxo-1,3-diazaspiro[4.6]undec-3-yl)ethanesulfonate, and what purification methods are recommended?
- Methodology : Synthesis of spiro-diazaspiro compounds often involves condensation reactions between heterocyclic amines and sulfonate esters under reflux conditions. For example, analogous spiro compounds are synthesized via nucleophilic substitution or coupling reactions using ethanol or dichloromethane as solvents, followed by purification via column chromatography (e.g., silica gel with dichloromethane/methanol gradients) .
- Key Considerations : Monitor reaction progress using TLC, and optimize solvent systems (e.g., glacial acetic acid as a catalyst in ethanol) to enhance yields .
Q. How can structural ambiguities in this compound be resolved using crystallographic or spectroscopic techniques?
- Methodology :
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and spirocyclic conformation .
- NMR spectroscopy : Analyze - and -NMR spectra to confirm the spiro junction (e.g., characteristic shifts for carbonyl groups at ~170–180 ppm) .
- Validation : Cross-validate crystallographic data with DFT calculations or mass spectrometry (HRMS) to resolve discrepancies .
Advanced Research Questions
Q. What strategies can reconcile contradictory biological activity reports (e.g., anticonvulsant vs. antiviral) for spiro-diazaspiro derivatives like this compound?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., sulfonate groups, aryl rings) and test against diverse targets (e.g., viral polymerases, neuronal ion channels) .
- Target Validation : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with MPXV DNA polymerase (antiviral) and GABA receptors (anticonvulsant) .
- Data Analysis : Apply statistical models (e.g., PCA) to identify structural features driving activity divergence .
Q. How can computational methods optimize the pharmacokinetic properties of this compound while retaining bioactivity?
- Methodology :
- ADMET Prediction : Use tools like SwissADME to assess logP, solubility, and CYP450 interactions. Introduce polar groups (e.g., hydroxyls) to improve aqueous solubility without disrupting spirocyclic pharmacophores .
- Prodrug Design : Link labile moieties (e.g., ester groups) to enhance membrane permeability, as seen in ethanesulfonate prodrugs .
Methodological Challenges and Solutions
Q. What experimental approaches mitigate low yields in spiro-diazaspiro syntheses?
- Optimization Strategies :
- Catalyst Screening : Test bases like triethylamine or DBU to accelerate cyclization .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 16 h to 1 h) while maintaining yields .
Q. How can researchers validate the stability of this compound under physiological conditions?
- Protocol :
- In vitro Stability Assays : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC-MS .
- Light Sensitivity : Store samples in amber vials if sulfonate esters show photodegradation .
Key Citations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
